molecular formula C14H20N2O5S B248411 (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone

(2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone

Cat. No. B248411
M. Wt: 328.39 g/mol
InChI Key: PMMYBTQSGWTCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone, also known as MPMP, is a synthetic compound with potential therapeutic applications. This molecule has been the subject of scientific research due to its unique structure and potential biological activity.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone is not fully understood. However, studies have shown that (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone may inhibit the growth of cancer cells by inducing apoptosis. (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has been shown to have antioxidant properties by scavenging free radicals.
Biochemical and Physiological Effects:
Studies have shown that (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has a variety of biochemical and physiological effects. (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Additionally, (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has been shown to have potential therapeutic applications, making it an attractive target for drug development. However, there are also limitations to using (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are several future directions for research on (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone. One potential direction is to further investigate its mechanism of action. Understanding how (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone works at the molecular level could lead to the development of more effective therapies. Another potential direction is to explore the use of (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone in combination with other drugs. Combining (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone with other drugs could enhance its therapeutic efficacy. Finally, more studies are needed to fully characterize the potential side effects of (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone. Understanding its safety profile is essential for its future use in clinical settings.
Conclusion:
In conclusion, (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone is a synthetic compound with potential therapeutic applications. Its unique structure and potential biological activity have made it the subject of scientific research. Studies have shown that (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has antitumor, anti-inflammatory, and antioxidant properties. While there are still limitations to using (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone in lab experiments, there are several future directions for research that could lead to the development of more effective therapies.

Synthesis Methods

The synthesis of (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone involves the reaction of 2,3-dimethoxybenzaldehyde with piperazine-1-carboxamide, followed by the addition of methanesulfonyl chloride. This reaction produces (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone as a white solid with a molecular weight of 365.45 g/mol.

Scientific Research Applications

(2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has antitumor, anti-inflammatory, and antioxidant properties. (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has also been shown to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

(2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H20N2O5S/c1-20-12-6-4-5-11(13(12)21-2)14(17)15-7-9-16(10-8-15)22(3,18)19/h4-6H,7-10H2,1-3H3

InChI Key

PMMYBTQSGWTCHF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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